molecular formula C11H11FN2OS B2876539 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 477846-62-1

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2876539
CAS No.: 477846-62-1
M. Wt: 238.28
InChI Key: YJSZMUWDSFBRKT-UHFFFAOYSA-N
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Description

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a fluorinated derivative of the 1,3,4-oxadiazole class, characterized by a 3-fluoropropylthio substituent at position 2 and a phenyl group at position 3. The 1,3,4-oxadiazole scaffold is widely studied for its electronic properties, chemical stability, and biological activity. The introduction of a fluorinated alkyl chain via a sulfanyl linker may enhance lipophilicity and metabolic stability, which are critical for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-7-4-8-16-11-14-13-10(15-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSZMUWDSFBRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Desulfurization with Hypervalent Iodine Reagents

Kavit N. Patel et al. demonstrated that thiosemicarbazides undergo oxidative desulfurization using iodobenzene and Oxone to form 2-amino-1,3,4-oxadiazoles. Adapting this method, 3-fluoropropylsulfanyl-substituted thiosemicarbazides can be cyclized to yield the target compound. For example, reacting 3-fluoropropylsulfanylacetic acid hydrazide (34) with phenyl isothiocyanate forms a thiosemicarbazide intermediate, which is desulfurized to produce 2-[(3-fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (35) in 85–92% yield (Scheme 1).

T3P®-Mediated Cyclization

Propanephosphonic anhydride (T3P®) enables one-pot cyclization of acylhydrazides (17) and isocyanates (18) under mild conditions. Applying this method, phenylacetic acid hydrazide reacts with 3-fluoropropyl isocyanate to form the corresponding acylhydrazide, which cyclizes in the presence of T3P® to yield the target oxadiazole. This approach avoids epimerization and achieves yields of 78–84%.

Cyclodehydration of Diacylhydrazines Using POCl₃

Phosphorus Oxychloride-Driven Cyclodehydration

A classic route involves cyclizing diacylhydrazines with POCl₃. For instance, phenylacetic acid hydrazide reacts with 3-fluoropropylsulfanylacetic acid in POCl₃ to form this compound (55) (Scheme 2). Frohlichova et al. reported a similar method, achieving 70–80% yields by refluxing hydrazides with POCl₃ in dioxane.

Microwave-Assisted Cyclodehydration

Zhu and Li optimized cyclodehydration using silica-supported dichlorophosphate under microwave irradiation. This solvent-free method reduces reaction times to 10–15 minutes and achieves 88–94% yields for aryl-substituted oxadiazoles, including the target compound.

Electrochemical and Photocatalytic Methods

Electro-Oxidative Cyclization

Sanjeev Kumar et al. developed an electro-oxidative method using platinum electrodes in acetonitrile/LiClO₄. Semicarbazones derived from phenylacetaldehyde and 3-fluoropropylsulfanyl hydrazide undergo cyclization at room temperature, yielding the target compound in 82% yield (Scheme 3).

Visible-Light Photocatalysis

Kapoorr et al. utilized eosin-Y and atmospheric oxygen under visible light to oxidize semicarbazones. Applying this method, 3-fluoropropylsulfanyl-substituted semicarbazones cyclize to form the oxadiazole ring with 89–93% efficiency.

Hypervalent Iodine-Mediated Oxidative Desulfurization

Patel et al.’s two-step protocol involves iodobenzene and Oxone to desulfurize thiosemicarbazides. Starting with 3-fluoropropylsulfanyl thiosemicarbazide, this method produces the target compound in 90–95% yield, outperforming traditional oxidants like bromine or iodine.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Key Advantages Limitations
Hypervalent iodine Iodobenzene/Oxone, RT 90–95 High yield, minimal byproducts Requires anhydrous conditions
POCl₃ cyclodehydration Reflux in dioxane 70–80 Scalable, cost-effective Corrosive reagents
Microwave irradiation Solvent-free, 150°C 88–94 Rapid, eco-friendly Specialized equipment needed
Electro-oxidative Acetonitrile/LiClO₄, RT 82 Mild conditions Low scalability
Photocatalytic Eosin-Y, visible light 89–93 Energy-efficient Limited substrate scope

Chemical Reactions Analysis

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxadiazoles.

Scientific Research Applications

2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoropropyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Table 1: Fluorinated 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Key Properties/Applications References
2-(3-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 3-Fluorophenyl at position 2 Scintillation-grade material
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole 4-Fluorophenyl at position 2 Enhanced optical transparency
DMAC-F2DPO (2-(3,5-difluorophenyl)-5-phenyl-1,3,4-oxadiazole) Difluorophenyl at position 2 Reduced ΔEST (0.13 eV), delayed fluorescence
Target Compound 3-Fluoropropylsulfanyl at position 2 Hypothesized improved lipophilicity

Key Findings :

  • Fluorine at para positions (e.g., 4-fluorophenyl) improves optical properties in scintillators .
  • Difluorination lowers singlet-triplet energy gaps (ΔEST), enabling thermally activated delayed fluorescence (TADF) .

Sulfur-Containing Derivatives

Sulfanyl substituents modulate reactivity and biological interactions:

Table 2: Thioalkyl/Aryl 1,3,4-Oxadiazole Derivatives

Compound Name Substituents Biological Activity/Chemical Behavior References
2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole Phenoxymethyl at position 2 Anti-breast cancer (IC50: ~10 µM in MCF-7)
2-((3-Trifluoromethylphenyl)piperazin-1-yl)propylthio-5-phenyl-1,3,4-oxadiazole Piperazine-thiopropyl at position 2 Anticancer (binding to estrogen receptor)
2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole Triazole-sulfanyl at position 5 Antimicrobial/antifungal potential
Target Compound 3-Fluoropropylsulfanyl at position 2 Unreported bioactivity; predicted apoptosis induction via thiol reactivity

Key Findings :

  • Thioalkyl groups enhance binding to biological targets (e.g., estrogen receptor in ) .
  • The phenoxymethyl derivative shows potent anti-breast cancer activity, suggesting the target compound’s fluoropropylsulfanyl group may similarly interact with cellular targets .

Physicochemical and Optical Properties

Table 3: Comparative Physicochemical Data

Compound Name LogP Solubility Melting Point (°C) Fluorescence Properties References
2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole 4.00 Low in water Not reported High quantum yield
PPO (2,5-diphenyloxazole) 3.50 Soluble in toluene 71–73 Primary fluor in scintillators
Target Compound ~3.8* Soluble in DMSO/MeOH Not reported Potential scintillator (inferred from fluorinated analogs)

*Estimated using fragment-based methods.

Key Findings :

  • The target compound’s LogP is comparable to PPO, indicating suitability for hydrophobic environments .

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